

H-0104 Dihydrochloride: A Chemical Probe for Unraveling ROCK Signaling

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Compound of Interest

Compound Name: *H-0104 dihydrochloride*

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A Comparative Guide to ROCK Inhibitors for Researchers, Scientists, and Drug Development Professionals

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Their involvement in various pathologies has rendered them attractive therapeutic targets. Chemical probes that selectively inhibit ROCK activity are invaluable tools for dissecting the intricacies of ROCK signaling pathways and for validating their therapeutic potential. This guide provides a comprehensive comparison of **H-0104 dihydrochloride** with other commonly used ROCK inhibitors, offering a detailed overview of their performance based on available experimental data.

Comparative Analysis of ROCK Inhibitors

The selection of an appropriate ROCK inhibitor is contingent on the specific experimental context, requiring a careful consideration of potency, selectivity, and cellular activity. The following tables summarize the available quantitative data for **H-0104 dihydrochloride** and other widely used ROCK inhibitors.

| Inhibitor | Target(s) | IC50 / K _i (ROCK1) | IC50 / K _i (ROCK2) | Key Characteristics |
|-------------------------|--------------|---|---|--|
| H-0104 dihydrochloride | ROCK | Not Reported | Not Reported | Investigated for its significant intraocular pressure (IOP)-lowering activity. [1] [2] |
| Y-27632 dihydrochloride | ROCK1, ROCK2 | K _i = 220 nM [3] | K _i = 300 nM [3] | Widely used, cell-permeable, ATP-competitive inhibitor. [3] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | K _i = 0.33 μM | IC50 = 0.158 μM | Clinically approved in Japan and China for cerebral vasospasm. [4] |
| Hydroxyfasudil | ROCK1, ROCK2 | IC50 = 0.73 μM | IC50 = 0.72 μM | Active metabolite of Fasudil. [1] |
| GSK269962A | ROCK1, ROCK2 | IC50 = 1.6 nM | IC50 = 4 nM | Potent and selective inhibitor with anti-inflammatory and vasodilatory activities. [1] [5] |
| Ripasudil (K-115) | ROCK1, ROCK2 | IC50 = 51 nM | IC50 = 19 nM | Used for the treatment of glaucoma and ocular hypertension. [6] |

| | | | | |
|------------------------|-------------------|-------------------|---------------|---|
| Belumosudil (KD025) | ROCK2 >> ROCK1 | IC50 = 24 μ M | IC50 = 105 nM | Selective ROCK2 inhibitor with anti-fibrotic properties. [3] [7] |
|------------------------|-------------------|-------------------|---------------|---|

Note: IC50 and K_i values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

To facilitate the rigorous evaluation of ROCK inhibitors, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize the activity and selectivity of compounds like **H-0104 dihydrochloride**.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified ROCK protein in the presence of an inhibitor.

Materials:

- Recombinant active ROCK1 or ROCK2 enzyme
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Substrate (e.g., Long S6 Kinase Substrate Peptide)
- ATP (radiolabeled or non-radiolabeled)
- Test compounds (e.g., **H-0104 dihydrochloride**) dissolved in DMSO
- 96-well plates
- Phosphocellulose paper or other detection system

Procedure:

- Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate.
- Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a 96-well plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
- Quantify substrate phosphorylation using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or specific antibodies for non-radiolabeled methods).
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of MYPT1 Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block ROCK-mediated phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

- Cultured cells (e.g., vascular smooth muscle cells, HeLa cells)
- ROCK inhibitor (e.g., **H-0104 dihydrochloride**)
- Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)

- Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in culture plates and allow them to adhere.
- Treat cells with various concentrations of the ROCK inhibitor or vehicle for a specified time.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- To normalize the data, strip the membrane and re-probe with antibodies against total MYPT1 and a loading control.

Cell-Based Assays: Migration and Proliferation

These assays evaluate the functional consequences of ROCK inhibition on cellular behavior.

Cell Migration (Wound Healing Assay):

- Grow cells to a confluent monolayer in a culture plate.

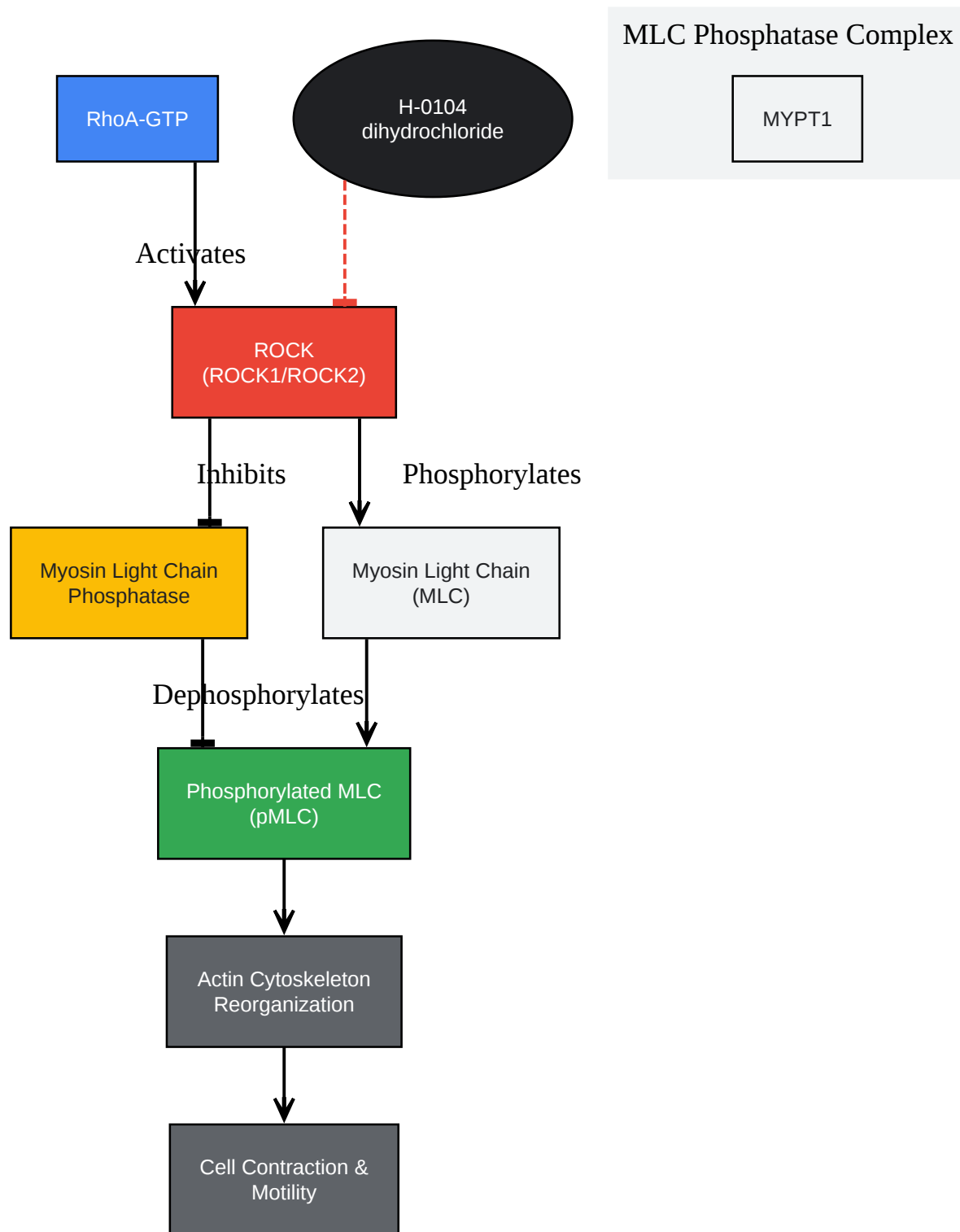
- Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
- Wash the cells to remove debris and add fresh media containing the ROCK inhibitor or vehicle.
- Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).
- Measure the width of the wound at different points and calculate the rate of cell migration into the wounded area.

Cell Proliferation (MTS/MTT Assay):

- Seed cells at a low density in a 96-well plate.
- After cell attachment, add media containing various concentrations of the ROCK inhibitor or vehicle.
- Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
- Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

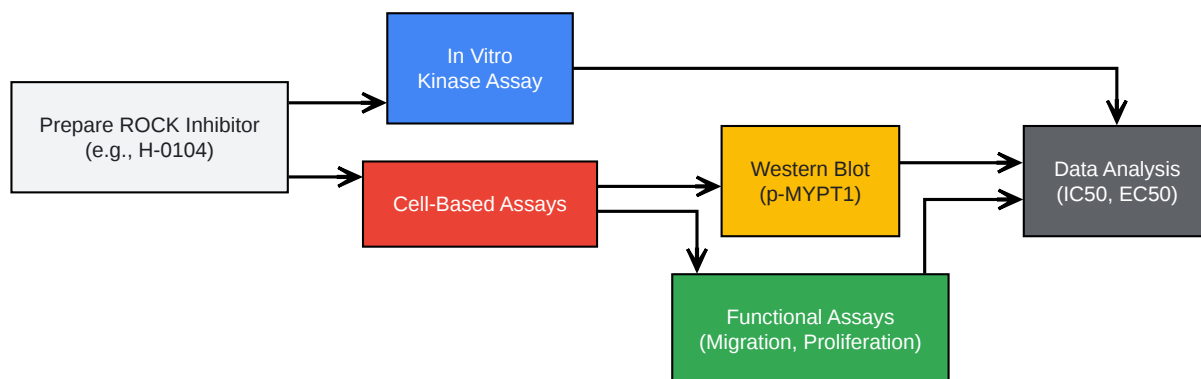
Visualizing ROCK Signaling and Experimental Design

To aid in the conceptual understanding of ROCK signaling and the experimental approaches to its study, the following diagrams are provided.



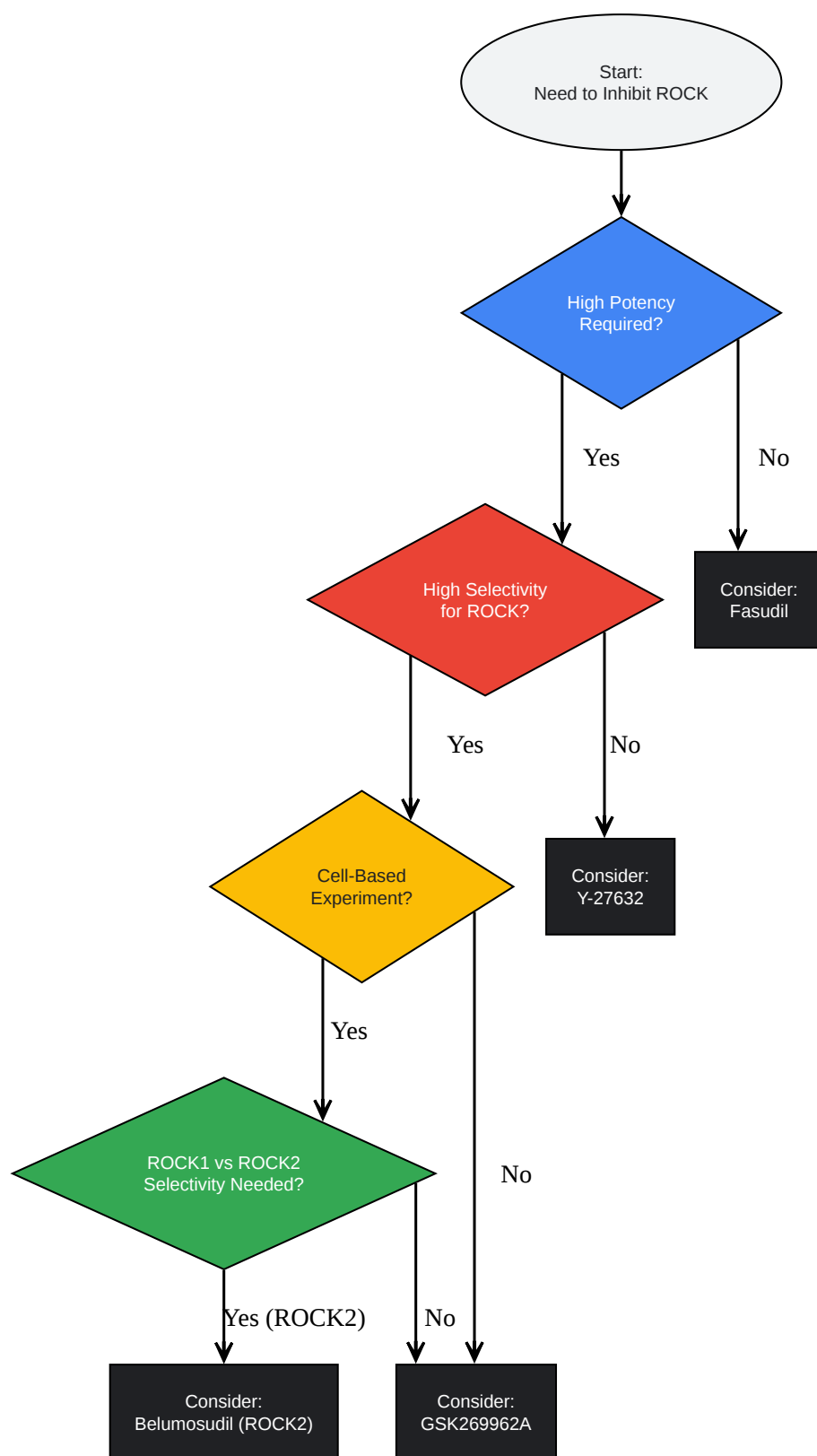
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Caption: The ROCK signaling pathway and the inhibitory action of **H-0104 dihydrochloride**.



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Caption: A typical experimental workflow for characterizing a novel ROCK inhibitor.



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Caption: A decision-making flowchart for selecting a suitable ROCK inhibitor.

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